molecular formula C10H15F2NO4 B13556157 rac-(1R,3R)-3-({[(tert-butoxy)carbonyl]amino}methyl)-2,2-difluorocyclopropane-1-carboxylicacid,trans

rac-(1R,3R)-3-({[(tert-butoxy)carbonyl]amino}methyl)-2,2-difluorocyclopropane-1-carboxylicacid,trans

Cat. No.: B13556157
M. Wt: 251.23 g/mol
InChI Key: LIWCFXLKPQHYSL-RITPCOANSA-N
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Description

rac-(1R,3R)-3-({[(tert-butoxy)carbonyl]amino}methyl)-2,2-difluorocyclopropane-1-carboxylicacid,trans: is a synthetic organic compound characterized by its unique cyclopropane ring structure with difluoromethyl and tert-butoxycarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,3R)-3-({[(tert-butoxy)carbonyl]amino}methyl)-2,2-difluorocyclopropane-1-carboxylicacid,trans typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where a suitable alkene is reacted with a carbene precursor under controlled conditions.

    Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as difluoromethyl halides or difluoromethyl sulfonates in the presence of a base.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base to form the tert-butoxycarbonyl (Boc) protected amine.

    Coupling Reactions: The protected amine is then coupled with the cyclopropane ring using standard peptide coupling reagents such as EDCI or HATU.

Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the difluoromethyl group.

    Reduction: Reduction reactions can target the carbonyl group or the difluoromethyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon or the difluoromethyl carbon.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products:

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as alcohols or amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme mechanisms.
  • Used in the design of enzyme inhibitors.

Medicine:

  • Explored for its potential as a drug candidate due to its unique structural features.
  • Studied for its activity against specific biological targets.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.
  • Applied in the development of new catalysts and reagents.

Mechanism of Action

The mechanism of action of rac-(1R,3R)-3-({[(tert-butoxy)carbonyl]amino}methyl)-2,2-difluorocyclopropane-1-carboxylicacid,trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

  • rac-(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}-1,2-dimethylcyclobutane-1-carboxylic acid
  • tert-butyl esters of various amino acids

Comparison:

Properties

Molecular Formula

C10H15F2NO4

Molecular Weight

251.23 g/mol

IUPAC Name

(1S,3S)-2,2-difluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H15F2NO4/c1-9(2,3)17-8(16)13-4-5-6(7(14)15)10(5,11)12/h5-6H,4H2,1-3H3,(H,13,16)(H,14,15)/t5-,6+/m1/s1

InChI Key

LIWCFXLKPQHYSL-RITPCOANSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1[C@H](C1(F)F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC1C(C1(F)F)C(=O)O

Origin of Product

United States

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